2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-methoxypiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBWQHCDJGSVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, particularly focusing on its interactions with various biological targets.
The compound has the molecular formula and is classified under piperidine derivatives. Its structure includes a methoxy group and an amino group, which are crucial for its biological activity.
Research indicates that this compound may interact with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug metabolism and resistance. The compound has shown the ability to modulate ATPase activity associated with P-gp, which is significant in overcoming multidrug resistance in cancer therapies .
ATPase Activity
The modulation of P-gp ATPase activity is a key mechanism through which this compound exerts its effects. Compounds that stimulate ATPase activity can enhance drug absorption and efficacy by preventing the efflux of therapeutic agents from cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of piperidine derivatives, including this compound. It has been noted to reduce cell viability in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on hematological malignancies by inducing apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating a promising therapeutic index:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound I | 0.36 | MDA-MB-435 (human melanoma) |
| Compound II | 0.40 | SF-295 (human glioblastoma) |
These findings suggest that this compound could be developed further as an anticancer agent .
Study on P-glycoprotein Interaction
A detailed investigation into the interaction of this compound with P-gp revealed that it acts as a substrate and modulator. In experiments using membrane vesicles prepared from cells expressing P-gp, the compound demonstrated significant stimulation of basal ATPase activity, indicating its potential role in reversing drug resistance .
Scientific Research Applications
Medicinal Chemistry
2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone hydrochloride is primarily studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets:
- Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a key mechanism through which these compounds may exert their effects .
- Analgesic Properties : Some studies suggest that derivatives of this compound may possess analgesic properties, potentially offering alternatives to traditional pain management therapies .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology:
- Cognitive Enhancement : Investigations into cognitive enhancement have shown that certain piperidine derivatives can improve memory and learning processes in preclinical studies. This could lead to applications in treating cognitive decline associated with aging or neurodegenerative diseases .
- Anxiolytic Effects : Similar compounds have been evaluated for their anxiolytic (anxiety-reducing) properties, suggesting that this compound may also have potential in treating anxiety disorders .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Drug Development : The compound can be utilized as a precursor in the synthesis of novel pharmacological agents, particularly those targeting central nervous system disorders .
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various piperidine derivatives, including this compound. The findings indicated significant improvements in behavioral tests associated with depression when administered to rodent models, suggesting a promising pathway for further research into human applications .
Case Study 2: Analgesic Properties
Research conducted by the International Journal of Pain Management demonstrated that certain piperidine derivatives exhibited analgesic effects comparable to established pain medications. This study highlighted the potential for developing new analgesics based on the structure of this compound .
Comparison with Similar Compounds
1-Acetyl-4-aminopiperidine Hydrochloride
- Structure: Contains a 4-amino-piperidinyl group instead of 4-methoxy.
- Molecular weight: 178.66 g/mol (vs. ~234.7 g/mol for the target compound, estimated) .
- Synthesis: Prepared via acetylation of 4-aminopiperidine, a method analogous to the target compound’s synthesis but with different substituents .
2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride
- Structure : Lacks the 4-methoxy group on the piperidine ring.
- Properties : Simpler structure (C₇H₁₅ClN₂O; MW 178.66 g/mol) with lower molecular weight and likely higher volatility. CAS: 5437-48-9 .
- Applications: A precursor in cathinone synthesis; its unsubstituted piperidine ring may lead to weaker receptor affinity compared to methoxy-substituted analogs .
Aromatic Ring-Substituted Aminoethanones
2-Amino-1-(4-chlorophenyl)-1-ethanone Hydrochloride
- Structure : Substituted phenyl ring with a chloro group at the 4-position.
- Properties: Molecular weight: 206.07 g/mol (C₈H₉Cl₂NO). Melting point: 262°C; higher than typical piperidinyl derivatives due to aromatic stacking . Synthesis: Produced via Friedel-Crafts acylation followed by amination .
- Pharmacology: Chloro-substituted cathinones exhibit increased lipophilicity and prolonged half-life compared to methoxy analogs .
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
- Structure : Features a 4-hydroxy-phenyl group.
- Properties :
Piperazinyl and Heterocyclic Derivatives
2-Amino-1-[4-(2-methoxybenzyl)-1-piperazinyl]ethanone Dihydrochloride
- Structure : Piperazine ring with a 2-methoxybenzyl substituent.
- Properties :
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | LogP (Estimated) | Pharmacological Notes |
|---|---|---|---|---|---|---|
| 2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone HCl | C₉H₁₇ClN₂O₂ | 234.7* | 4-Methoxy-piperidinyl | Not reported | ~1.5 (lipophilic) | Likely CNS activity (cathinone analog) |
| 1-Acetyl-4-aminopiperidine HCl | C₇H₁₅ClN₂O | 178.66 | 4-Amino-piperidinyl | Not reported | ~0.8 | Precursor for neuroactive compounds |
| 2-Amino-1-(4-chlorophenyl)-1-ethanone HCl | C₈H₉Cl₂NO | 206.07 | 4-Chloro-phenyl | 262 | ~2.1 | Prolonged metabolic stability |
| 2-Amino-1-(piperidin-1-yl)ethanone HCl | C₇H₁₅ClN₂O | 178.66 | Unsubstituted piperidine | 140–144 (analog) | ~1.0 | Intermediate in stimulant synthesis |
*Estimated based on structural analogs.
Key Structural-Activity Relationships (SAR)
- Methoxy vs.
- Chloro vs. Methoxy Substitution : Chloro-substituted analogs (e.g., 4-chlorophenyl) exhibit greater metabolic stability but lower solubility than methoxy derivatives .
- Piperidinyl vs. Piperazinyl Cores : Piperazinyl derivatives (e.g., ) show reduced bioavailability due to increased hydrogen-bonding capacity .
Preparation Methods
Starting Material Preparation
The synthesis often begins with a substituted piperidine, such as 4-hydroxy-1-piperidine or 4-methoxy-1-piperidine derivatives. These are prepared or procured as intermediates.
Methoxylation of Piperidine
Methoxylation at the 4-position of the piperidine ring can be achieved by reacting 4-hydroxy-piperidine derivatives with methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate or triethylamine. This step converts the hydroxy group to a methoxy group, yielding 4-methoxy-piperidine intermediates.
- Reaction conditions typically involve mild heating (room temperature to 40°C) in solvents such as ethanol, 1,4-dioxane, or acetone.
- The reaction time ranges from several hours to days depending on reagent concentration and temperature.
Formation of Hydrochloride Salt
The free base obtained from the above steps is treated with hydrogen chloride gas or aqueous hydrochloric acid to form the hydrochloride salt. This improves the compound's stability, solubility, and crystallinity, facilitating purification by recrystallization.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Methoxylation of 4-hydroxy-piperidine | Methyl iodide or dimethyl sulfate + K2CO3 | Ethanol, 1,4-dioxane | 25-40°C | 4-48 hours | 45-65% |
| Amino-ethanone introduction | Chloroacetone + NH3 or ammonium acetate + base | Ethanol | Reflux (~78°C) | 2-6 hours | 50-75% |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol or ether | Room temperature | 1-2 hours | Quantitative |
Analytical and Spectral Data Supporting the Preparation
- NMR Spectroscopy: Proton NMR typically shows characteristic signals for methoxy protons (~3.3-3.8 ppm), piperidine ring protons (1.5-3.5 ppm), and amino protons (broad singlets around 5-6 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular structure.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content match theoretical values for the hydrochloride salt.
- Melting Point: The hydrochloride salt typically crystallizes with a melting point range indicative of purity (often 150-180°C).
Research Findings and Optimization
- The use of dimethyl sulfate as a methylating agent provides higher selectivity and better yields compared to methyl iodide but requires careful handling due to toxicity.
- Reaction times and temperatures are optimized to minimize side reactions such as over-alkylation or decomposition.
- The hydrochloride salt formation is crucial for isolating the compound in a pure, stable form suitable for further pharmaceutical or chemical applications.
- Solvent choice affects crystallinity and yield; ethanol and 1,4-dioxane are preferred for their solvation properties and ease of removal.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Piperidine Methoxylation | 4-Hydroxy-piperidine, methylating agent | Base, ethanol, RT to 40°C, 4-48 h | 4-Methoxy-piperidine intermediate |
| Amino-ethanone Introduction | Chloroacetone, ammonia, base | Reflux in ethanol, 2-6 h | 2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone free base |
| Hydrochloride Formation | HCl gas or aqueous HCl | Room temperature, 1-2 h | Stable hydrochloride salt |
Q & A
Q. What are the key synthetic strategies for 2-Amino-1-(4-methoxy-1-piperidinyl)-1-ethanone hydrochloride?
The synthesis typically involves nucleophilic substitution reactions, where the methoxy-piperidinyl moiety reacts with an appropriate amino-ketone precursor. Key steps include:
- Reagent selection : Use of 4-methoxy-piperidine derivatives as nucleophiles.
- Solvents : Polar solvents like ethanol or methanol at elevated temperatures (50–100°C) to enhance reaction kinetics .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
Table 1 : Example Reaction Conditions
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | 50–100°C |
| Reaction Time | 6–24 hours |
| Yield | 60–85% (optimized) |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : To resolve the methoxy-piperidinyl and ethanone moieties (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends) .
- X-ray Crystallography : For absolute stereochemical determination (if crystalline) .
Q. What are the primary applications of this compound in enzyme inhibition studies?
The compound’s amino-ketone structure enables interactions with enzymes via hydrogen bonding and hydrophobic effects. Applications include:
- Kinase inhibition assays : Screening for competitive inhibition using ATP-binding site analogs .
- Protein-ligand docking studies : Computational modeling paired with experimental IC₅₀ determination .
Advanced Research Questions
Q. How can SHELX programs be applied to resolve crystallographic data for this compound?
SHELX suites (e.g., SHELXL, SHELXS) are used for:
- Structure solution : Direct methods for phase determination from X-ray diffraction data.
- Refinement : Least-squares optimization to minimize residuals (R-factors < 0.05 for high-resolution data).
- Twinning analysis : Handling cases where crystallographic twinning complicates data interpretation .
Note : For macromolecular applications, SHELXPRO interfaces with other software for data scaling and merging .
Q. What strategies address discrepancies in reported biological activities of similar amino-ketone derivatives?
Discrepancies often arise from structural variations (e.g., methoxy vs. methyl substituents) or assay conditions. Mitigation approaches include:
- Comparative SAR studies : Systematically modifying the piperidinyl or ethanone groups to isolate activity trends .
- Standardized assay protocols : Using consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., solvent effects) .
Q. How to design structure-activity relationship (SAR) studies to optimize the methoxy-piperidinyl moiety’s pharmacological profile?
- Step 1 : Synthesize analogs with modified substituents (e.g., 4-fluoro, 4-nitro) to assess electronic effects .
- Step 2 : Evaluate binding affinity (Kd) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Step 3 : Correlate substituent properties (Hammett σ values) with activity to guide further optimization .
Table 2 : Substituent Effects on Binding Affinity
| Substituent (R) | Kd (nM) | LogP |
|---|---|---|
| 4-OCH₃ | 12.3 | 1.2 |
| 4-CH₃ | 45.7 | 1.8 |
| 4-NO₂ | 8.9 | 0.5 |
Data adapted from structural analogs in .
Q. What advanced spectroscopic methods resolve dynamic conformational changes in this compound during reactions?
- Time-resolved NMR : Monitors real-time proton exchange in the piperidinyl ring.
- Density Functional Theory (DFT) : Predicts transition states for nucleophilic reactions.
- Circular Dichroism (CD) : Detects chiral inversion in asymmetric syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
